molecular formula C20H18N2O3 B4503115 3-{[2-(2-naphthyloxy)propanoyl]amino}benzamide

3-{[2-(2-naphthyloxy)propanoyl]amino}benzamide

Cat. No.: B4503115
M. Wt: 334.4 g/mol
InChI Key: IXIHXPMPNUYSFL-UHFFFAOYSA-N
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Description

3-{[2-(2-naphthyloxy)propanoyl]amino}benzamide is a useful research compound. Its molecular formula is C20H18N2O3 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.13174244 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Colorimetric Sensing of Fluoride Anions

  • A study by Younes et al. (2020) synthesized benzamide derivatives, including compounds similar to 3-{[2-(2-naphthyloxy)propanoyl]amino}benzamide, for colorimetric sensing of fluoride anions. One compound demonstrated a significant color change from colorless to achromatic black in response to fluoride anion, indicating potential application in fluoride detection in solutions (Younes et al., 2020).

2. Luminescence and Multi-Stimuli-Responsive Properties

  • Srivastava et al. (2017) reported on benzamide derivatives connected to 1,8-naphthalimide, showing luminescent properties in various solvents and forming nano-aggregates with enhanced emission. These compounds, related in structure to this compound, displayed multi-stimuli-responsive behavior (Srivastava et al., 2017).

3. Fluorescence Derivatisation of Amino Acids

  • A study by Frade et al. (2007) involved coupling 3-(Naphthalen-1-ylamino)propanoic acid, a compound structurally related to this compound, with amino acids. The resulting derivatives exhibited strong fluorescence, making them potentially useful for biological assays (Frade et al., 2007).

4. Selective Fluorescent Turn-On Sensor for Al3+

  • Anand et al. (2018) developed an optical chemosensor for selective detection of Al3+ ions, which can be related to the application of this compound in sensing technologies. This sensor showed distinct fluorescence enhancement in the presence of Al3+ ions, suggesting potential for live cell imaging applications (Anand et al., 2018).

5. Photosensitive Polyamides

  • Xiao et al. (2006) discussed the development of photosensitive polyamides using compounds related to this compound. These polyamides demonstrated potential for applications in photolithography, with a particular focus on developing fine positive images (Xiao et al., 2006).

6. Carboxylate-Assisted Metal–Organic Frameworks

  • Sun et al. (2012) synthesized carboxylate-assisted ethylamide metal–organic frameworks, potentially relevant to this compound applications. These frameworks showed significant thermostability and luminescence properties, suggesting their potential use in various fields including material science (Sun et al., 2012).

Properties

IUPAC Name

3-(2-naphthalen-2-yloxypropanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-13(20(24)22-17-8-4-7-16(11-17)19(21)23)25-18-10-9-14-5-2-3-6-15(14)12-18/h2-13H,1H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIHXPMPNUYSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)N)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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